molecular formula C21H21NO4S B11651603 Ethyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11651603
M. Wt: 383.5 g/mol
InChI Key: IYSIEFRTTDGGMZ-UHFFFAOYSA-N
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Description

ETHYL 2-(3-METHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran and benzothiophene families This compound is characterized by its unique structure, which includes a benzofuran ring fused with a benzothiophene ring, and an ethyl ester functional group

Preparation Methods

The synthesis of ETHYL 2-(3-METHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Benzothiophene Ring: This involves the cyclization of thiophene precursors, often using sulfur-containing reagents.

    Amidation Reaction:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 2-(3-METHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-(3-METHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-METHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-(3-METHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid: This compound shares a similar benzofuran and thiophene structure but differs in the substitution pattern and functional groups.

    Propyl 4-(5-ethyl-3-methyl-1-benzofuran-2-amido)benzoate: This compound has a similar benzofuran amido structure but with different ester and substitution groups.

    Methyl (2S)-2-({4-[4-(4-ethenyl-3-methyl-1-benzofuran-2-amido)phenyl]benzene}sulfonamido)-3-methylbutanoate: This compound also contains a benzofuran amido group but with additional sulfonamido and butanoate groups.

Properties

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H21NO4S/c1-3-25-21(24)17-14-9-5-7-11-16(14)27-20(17)22-19(23)18-12(2)13-8-4-6-10-15(13)26-18/h4,6,8,10H,3,5,7,9,11H2,1-2H3,(H,22,23)

InChI Key

IYSIEFRTTDGGMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=CC=CC=C4O3)C

Origin of Product

United States

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